molecular formula C20H18ClFO5 B11625003 2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11625003
M. Wt: 392.8 g/mol
InChI Key: ZPZIOJIREDVXHU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure

Properties

Molecular Formula

C20H18ClFO5

Molecular Weight

392.8 g/mol

IUPAC Name

2-methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H18ClFO5/c1-12-19(20(23)25-8-7-24-2)16-10-15(5-6-18(16)27-12)26-11-13-3-4-14(22)9-17(13)21/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

ZPZIOJIREDVXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, introduction of the methoxyethyl group, and the attachment of the 2-chloro-4-fluorophenyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response . The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a 2-chloro-4-fluorophenyl group and a methoxyethyl ester. This unique structure imparts specific chemical properties and potential biological activities that are not found in the similar compounds listed above .

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